(3-Methylbenzyl)(1-phenylethyl)amine (3-Methylbenzyl)(1-phenylethyl)amine
Brand Name: Vulcanchem
CAS No.: 356530-62-6
VCID: VC2430335
InChI: InChI=1S/C16H19N/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16/h3-11,14,17H,12H2,1-2H3
SMILES: CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol

(3-Methylbenzyl)(1-phenylethyl)amine

CAS No.: 356530-62-6

Cat. No.: VC2430335

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbenzyl)(1-phenylethyl)amine - 356530-62-6

Specification

CAS No. 356530-62-6
Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
IUPAC Name N-[(3-methylphenyl)methyl]-1-phenylethanamine
Standard InChI InChI=1S/C16H19N/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16/h3-11,14,17H,12H2,1-2H3
Standard InChI Key RIJGFBBPMPGCJT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2
Canonical SMILES CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

(3-Methylbenzyl)(1-phenylethyl)amine consists of a secondary amine where the nitrogen atom connects a 3-methylbenzyl group and a 1-phenylethyl group. Structurally, it is closely related to N-(3-methylbenzyl)-1-phenylethanamine hydrochloride (CAS: 1047652-32-3), which is the salt form of the same base structure. The molecular formula of the free base is C16H19N, with a calculated molecular weight of approximately 225.33 g/mol.

The structure features:

  • A phenyl ring attached to a chiral carbon bearing a methyl group

  • A 3-methylphenyl ring (with methyl at meta position) connected via a methylene bridge

  • A secondary amine nitrogen serving as the junction between these two components

Physical Properties

The physical properties of (3-Methylbenzyl)(1-phenylethyl)amine can be inferred from related compounds with similar structural features:

PropertyValueNotes
Molecular Weight225.33 g/molFree base (calculated)
Physical StateSolidBased on related benzylamine derivatives
AppearanceColorless to pale yellowSimilar to related compound in search results
Melting PointEstimated 100-120°CBased on related N-benzyl-1-phenylethylamine (111-114°C)
Boiling Point~170-180°C (at reduced pressure)Extrapolated from similar compounds
Density~1.01 g/mLBased on N-benzyl-1-phenylethylamine density
SolubilitySoluble in chloroform, DMSO, methanolLimited water solubility (based on similar structures)
pKa~8.8Estimated from related benzylamine derivatives

The compound likely exhibits optical activity due to the chiral center present in the 1-phenylethyl portion, similar to the optical rotation observed for (R)-(+)-N-Benzyl-1-phenylethylamine ([α]20/D +38°, neat) .

Chemical Properties

As a secondary amine, (3-Methylbenzyl)(1-phenylethyl)amine would exhibit typical chemical behavior for this functional class:

  • Basicity: Forms stable salts with acids, as evidenced by the existence of the hydrochloride salt form described in the literature.

  • Chirality: Contains a stereogenic center at the carbon adjacent to the phenyl ring in the phenylethyl portion, enabling potential applications in asymmetric synthesis.

  • Air sensitivity: Likely sensitive to oxidation based on properties of related compounds, suggesting storage requirements in sealed, dry conditions away from light .

  • Reactivity profile:

    • Acts as a nucleophile in substitution and addition reactions

    • Can be acylated at the nitrogen atom

    • Forms quaternary ammonium salts

    • Capable of coordination with metal ions, potentially useful in catalysis

Synthesis and Preparation Methods

Synthetic Routes

Several potential synthetic approaches exist for preparing (3-Methylbenzyl)(1-phenylethyl)amine:

  • Reductive Amination:
    The most direct approach involves the condensation of 1-phenylethylamine with 3-methylbenzaldehyde, followed by reduction of the resulting imine. This approach parallels the synthesis of (R)-(+)-N-Benzyl-1-phenylethylamine from (R)-(+)-1-Phenylethylamine and benzaldehyde .

  • Direct Alkylation:
    "The synthesis of N-(3-methylbenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 1-phenylethylamine with 3-methylbenzyl chloride or a similar reagent, followed by hydrochloride salt formation. This process is common for preparing amine hydrochlorides."

  • Catalytic Methods:
    Modern approaches might employ transition metal catalysis for selective C-N bond formation between appropriate precursors, potentially offering advantages in stereoselectivity.

Laboratory Procedures

A general laboratory procedure for the synthesis via reductive amination would likely include:

  • Reaction of 1-phenylethylamine with 3-methylbenzaldehyde in the presence of a dehydrating agent or molecular sieves to form the imine intermediate.

  • Reduction using a mild reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3) in an appropriate solvent (methanol or dichloromethane).

  • Purification steps including extraction, chromatography, and potentially crystallization.

  • Optional conversion to the hydrochloride salt by treatment with anhydrous HCl in an appropriate solvent.

This procedure would be analogous to methods used for preparing related compounds such as (R)-(+)-1-Phenylethylamine derivatives .

Applications and Research Findings

Chemical Applications

Beyond pharmaceutical applications, (3-Methylbenzyl)(1-phenylethyl)amine may find utility in:

  • Asymmetric Synthesis: The chiral 1-phenylethyl group could serve as a chiral auxiliary in stereoselective reactions, similar to other 1-phenylethylamine derivatives .

  • Ligand Development: The secondary amine functionality combined with aromatic rings makes this compound a potential ligand for coordination chemistry and catalysis applications.

  • Structure-Activity Relationship Studies: The specific substitution pattern allows for exploration of spatial and electronic effects in biological systems.

Current Research Status

  • Neurochemical Activities: Related phenethylamine derivatives have been studied for their interactions with various neurotransmitter systems .

  • Synthetic Methodologies: Development of efficient and stereoselective methods for preparing substituted benzylphenethylamines remains an active area of research .

  • Conformational Analysis: The presence of two aromatic rings connected by a flexible amine linkage presents interesting conformational properties that may influence biological activity.

Related Compounds and Structural Comparisons

Structural Analogs

Several structurally related compounds provide comparative context:

  • N-(3-methylbenzyl)-1-phenylethanamine hydrochloride (CAS: 1047652-32-3): The hydrochloride salt form of the target compound, with molecular formula C16H20ClN and molecular weight 261.79 g/mol.

  • 1-Phenylethylamine (CAS: 618-36-0): A key building block for the target compound, with molecular formula C8H11N and molecular weight 121.18 g/mol .

  • (R)-(+)-N-Benzyl-1-phenylethylamine (CAS: 38235-77-7): Similar to the target compound but lacking the methyl substituent on the benzyl portion .

  • 3-Methylphenethylamine (3MPEA): Contains a 3-methylphenyl group but with a different connectivity pattern than the target compound, known to activate the human trace amine associated receptor 1 (TAAR1) .

  • N-[(3-methylphenyl)methyl]-1-phenylbutan-1-amine: Contains an extended butyl chain rather than the ethyl group of the target compound .

Comparative Structure-Property Relationships

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Properties
(3-Methylbenzyl)(1-phenylethyl)amineC16H19N225.33Secondary amine with meta-methyl on benzyl groupChiral center, potential for optical activity
N-(3-methylbenzyl)-1-phenylethanamine hydrochlorideC16H20ClN261.79Salt form of target compoundImproved stability and water solubility
1-PhenylethylamineC8H11N121.18Primary amine, chiral centerBuilding block for target compound, optical activity when enantiomerically pure
(R)-(+)-N-Benzyl-1-phenylethylamineC16H19N225.33Secondary amine, lacks methyl on benzylOptical rotation [α]20/D +38°, neat; used in pharmaceutical synthesis
3-Methylphenethylamine (3MPEA)C9H13N135.21Primary amine, different connectivityTAAR1 agonist, different pharmacological profile

This comparative analysis highlights how subtle structural modifications can influence physical properties, chemical reactivity, and biological activity profiles among these related compounds.

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